molecular formula C7H5BrF2O B1333783 1-Bromo-4-(difluoromethoxy)benzene CAS No. 5905-69-1

1-Bromo-4-(difluoromethoxy)benzene

Cat. No. B1333783
CAS RN: 5905-69-1
M. Wt: 223.01 g/mol
InChI Key: ORIYZUFTROJBQJ-UHFFFAOYSA-N
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Description

1-Bromo-4-(difluoromethoxy)benzene is a chemical compound that is part of a broader class of brominated aromatic molecules with various substituents that influence their chemical behavior and applications. While the specific compound is not directly studied in the provided papers, related bromo-substituted benzenes and their derivatives are frequently used as intermediates in organic synthesis, materials science, and pharmaceutical research.

Synthesis Analysis

The synthesis of bromo-substituted benzenes can involve multiple steps and various starting materials. For instance, a natural product with a complex bromo-substituted structure was synthesized from a simpler bromo-substituted phenylmethanol in five steps with an overall yield of 34% . Another example is the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, which is a precursor for graphene nanoribbons, indicating the utility of bromo-substituted benzenes in materials science . These examples demonstrate the versatility of bromo-substituted benzenes in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of bromo-substituted benzenes can be analyzed using various spectroscopic techniques and theoretical calculations. For example, density functional theory (DFT) calculations were used to study the optimized structure of 1-bromo-4-(3,7-dimethyloctyl)benzene . Similarly, the FT-IR and FT-Raman spectra of 1-bromo-4-chlorobenzene were recorded and analyzed using ab initio-HF and DFT calculations to provide insights into the vibrational modes of the molecule .

Chemical Reactions Analysis

Bromo-substituted benzenes participate in a variety of chemical reactions. For instance, 1-bromo-4-(trifluoromethoxy)benzene was used to generate aryne intermediates that could be trapped with furan to produce naphthalene derivatives . Additionally, 1-bromo-4-(3,7-dimethyloctyl)benzene's synthesis and characterization suggest its potential in constructing graphene nanoribbons . These reactions highlight the reactivity and potential applications of bromo-substituted benzenes in creating complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzenes can be influenced by their molecular structure. For example, the presence of halogen substituents can lead to the formation of polymorphs with different crystal structures and thermodynamic properties, as seen in the case of 1,4-dibromo-2,5-bis(bromomethyl)benzene . The study of these properties is essential for understanding the stability and reactivity of these compounds.

Scientific Research Applications

Synthetic Applications

1-Bromo-4-(difluoromethoxy)benzene has been utilized in various synthetic pathways, demonstrating its versatility in organic chemistry. For example, its derivatives have been employed in the synthesis of naphthalenes and naphthols through a process involving aryne intermediates. This process involves the generation of phenyllithium intermediates from the bromo analogs, which can further undergo transformations to produce naphthalenes and naphthols (Schlosser & Castagnetti, 2001).

Photoluminescence Properties

The compound has been studied for its photoluminescence properties. In one instance, 1-Bromo-4-( 2,2-diphenylvinyl) benzene, a derivative, was synthesized and its fluorescence properties were investigated. This derivative showed significant fluorescence intensity in both solution and solid states, indicating potential applications in materials science for fluorescence-based applications (Liang Zuo-qi, 2015).

Organometallic Synthesis

In the field of organometallic chemistry, derivatives of 1-Bromo-4-(difluoromethoxy)benzene have been used as starting materials. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, has been utilized in reactions to produce organometallic intermediates like phenylmagnesium, phenyllithium, and phenylcopper, highlighting its utility in the synthesis of complex organometallic structures (Porwisiak & Schlosser, 1996).

Radiopharmaceutical Applications

The bromo analog of 1-Bromo-4-(difluoromethoxy)benzene has been utilized in the radiosynthesis of fluoromethyl-benzenes. These compounds have potential applications as bifunctional labeling agents in the field of radiopharmaceuticals, indicating its relevance in medical imaging and diagnostics (Namolingam et al., 2001).

Structural and Molecular Studies

1-Bromo-4-(difluoromethoxy)benzene and its derivatives have been the subject of various structural and molecular studies. For instance, the X-Ray structure determinations of bromo- and bromomethyl-substituted benzenes have provided insights into the molecular interactions and packing motifs of these compounds, which are crucial for understanding their chemical behavior and potential applications (Jones et al., 2012).

Graphene Nanoribbon Synthesis

This compound has also been explored as a precursor in the synthesis of graphene nanoribbons. Its derivatives have been characterized and studied using various spectroscopic techniques, demonstrating their potential in the bottom-up synthesis of graphene nanoribbons, which are important in nanotechnology and materials science (Patil et al., 2012).

Thermophysical Property Analysis

The compound has been included in studies analyzing the thermophysical properties of binary liquid mixtures. These studies are important for understanding the molecular interactions and behaviors of such mixtures in various industrial and scientific applications (Ramesh et al., 2015).

Molecular Self-Assembly Studies

Finally, bromobenzene derivatives, including those related to 1-Bromo-4-(difluoromethoxy)benzene, have been investigated for their self-assembling properties. These studies, conducted using techniques like scanning tunneling microscopy, provide valuable insights into the interfacial self-assembly behavior of these molecules, which is significant for applications in nanotechnology and material science (Li et al., 2012).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin irritant, serious eye irritant, and may cause respiratory irritation .

properties

IUPAC Name

1-bromo-4-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIYZUFTROJBQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371764
Record name 1-Bromo-4-(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(difluoromethoxy)benzene

CAS RN

5905-69-1
Record name 1-Bromo-4-(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(difluoromethoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
HY Huang, H Li, M Cordier, JF Soulé… - European Journal of …, 2020 - Wiley Online Library
The reactivity of di‐, tri‐ and tetra‐fluoroalkoxy‐substituted bromobenzenes in the direct arylation of 5‐membered ring heteroarenes using palladium catalysis was explored. High yields …
O Mhadhbi, L Liu, A Benzai, B Mellah, N Besbes… - Tetrahedron, 2022 - Elsevier
The regioselectivity of the Pd-catalyzed direct arylation of unsubstituted 2-alkylisothiazol-3(2H)-ones was investigated. Conditions for the regioselective palladium-catalyzed direct C5-…
Number of citations: 5 www.sciencedirect.com
H Huang - 2021 - theses.hal.science
In the first chapter of my thesis, I summarized general mechanistic information on palladium-catalyzed sp2 CH bond functionalization and detailed several literature results on the direct …
Number of citations: 4 theses.hal.science
BD Palmer, AM Thompson, HS Sutherland… - Journal of medicinal …, 2010 - ACS Publications
A series of biphenyl analogues of the new tuberculosis drug PA-824 was prepared, primarily by coupling the known (6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol with …
Number of citations: 123 pubs.acs.org
GK Liu, WB Qin, X Li, LT Lin… - The Journal of Organic …, 2019 - ACS Publications
A facile and practical approach for the difluoromethylation of phenols and thiophenols was described. Making use of the recently developed bench-stable S-(difluoromethyl)sulfonium …
Number of citations: 20 pubs.acs.org
BM Swahn, J Holenz, J Kihlström, K Kolmodin… - Bioorganic & medicinal …, 2012 - Elsevier
The evaluation of a series of bicyclic aminoimidazoles as potent BACE-1 inhibitors is described. The crystal structures of compounds 14 and 23 in complex with BACE-1 reveal …
Number of citations: 53 www.sciencedirect.com
T Tomoo, T Nakatsuka, T Katayama… - Journal of medicinal …, 2014 - ACS Publications
This article describes the design, synthesis, and biological evaluation of new indole-based cytosolic phospholipase A 2 α (cPLA 2 α, a group IVA phospholipase A 2 ) inhibitors. A …
Number of citations: 51 pubs.acs.org

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